Cas no 408531-67-9 (Benzenepropanoic acid, 2-hydroxy-5-iodo-)

Benzenepropanoic acid, 2-hydroxy-5-iodo-, is a halogenated aromatic compound featuring a propanoic acid side chain and a hydroxyl group at the ortho position relative to an iodine substituent on the benzene ring. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in cross-coupling reactions and as an intermediate in pharmaceutical or agrochemical applications. The iodine moiety enhances its utility in further functionalization via metal-catalyzed transformations, while the hydroxyl group offers additional derivatization potential. Its well-defined molecular architecture ensures consistent performance in specialized chemical processes, particularly where regioselective modifications are required.
Benzenepropanoic acid, 2-hydroxy-5-iodo- structure
408531-67-9 structure
Product Name:Benzenepropanoic acid, 2-hydroxy-5-iodo-
CAS No:408531-67-9
MF:C9H9IO3
MW:292.070435285568
CID:3975058
PubChem ID:11162128
Update Time:2025-10-29

Benzenepropanoic acid, 2-hydroxy-5-iodo- Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanoic acid, 2-hydroxy-5-iodo-
    • 408531-67-9
    • 3-(2-hydroxy-5-iodophenyl)propanoic acid
    • G81389
    • 2-Hydroxy-5-iodobenzenepropanoic acid
    • DB-127783
    • Inchi: 1S/C9H9IO3/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5,11H,1,4H2,(H,12,13)
    • InChI Key: FUHAWPDBDHUXLH-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=C(C=1)CCC(=O)O)O

Computed Properties

  • Exact Mass: 291.95964Da
  • Monoisotopic Mass: 291.95964Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 57.5Ų

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Additional information on Benzenepropanoic acid, 2-hydroxy-5-iodo-

Benzenepropanoic acid, 2-hydroxy-5-iodo- (CAS No. 408531-67-9): A Key Intermediate in Modern Pharmaceutical Research

Benzenepropanoic acid, 2-hydroxy-5-iodo-, identified by its CAS number 408531-67-9, is a versatile and highly valuable compound in the realm of pharmaceutical chemistry. This molecule, featuring a benzene ring substituted with a hydroxyl group at the 2-position and an iodine atom at the 5-position, has garnered significant attention due to its utility as a crucial intermediate in the synthesis of various pharmacologically active agents. The unique structural attributes of this compound make it an attractive scaffold for medicinal chemists seeking to develop novel therapeutic entities.

The< strong>benzene core of Benzenepropanoic acid, 2-hydroxy-5-iodo- provides a stable aromatic platform that can be further functionalized to introduce diverse pharmacophores. The presence of both a< strong>hydroxyl and an< strong>iodo substituent offers multiple points of reaction, enabling the construction of complex molecular architectures through various organic transformations. These include nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and directed ortho-metalation reactions, among others. Such reactivity makes this compound an indispensable tool in the synthetic chemist's arsenal.

In recent years, the demand for specialized intermediates like Benzenepropanoic acid, 2-hydroxy-5-iodo- has surged due to advancements in drug discovery methodologies. The pharmaceutical industry increasingly relies on high-quality intermediates to streamline synthetic routes and enhance yields. This compound has been particularly instrumental in the development of small-molecule inhibitors targeting various biological pathways. For instance, its structural motif has been incorporated into molecules designed to modulate kinases and other enzymes implicated in cancer and inflammatory diseases.

The< strong>hydroxyl group at the 2-position of< strong>Benzenepropanoic acid, 2-hydroxy-5-iodo- serves as a versatile handle for further derivatization. It can participate in etherification reactions to introduce alkoxy groups or undergo esterification to yield corresponding esters. These derivatives often exhibit improved solubility and metabolic stability, which are critical factors in drug development. Moreover, the< strong>iodo substituent at the 5-position allows for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups at different positions on the benzene ring. This flexibility is particularly valuable in generating libraries of compounds for high-throughput screening.

The utility of Benzenepropanoic acid, 2-hydroxy-5-iodo- extends beyond academic research; it has found practical applications in industrial settings as well. Several pharmaceutical companies have incorporated this intermediate into their synthetic pathways for commercial drug production. Its availability from reputable suppliers ensures consistent quality and reliability, which are paramount in large-scale manufacturing processes. The ability to modify this compound easily allows for rapid optimization of synthetic routes, reducing time-to-market for new drugs.

The increasing interest in< strong>Benzenepropanoic acid, 2-hydroxy-5-iodo- is also reflected in the growing body of scientific literature dedicated to its applications. Researchers have leveraged its unique reactivity to develop novel methodologies for constructing complex molecular frameworks. For example, recent studies have demonstrated its use in generating biaryl structures through cross-coupling reactions with aryl halides or boronic acids. These biaryl systems are prevalent in many bioactive molecules due to their ability to engage with biological targets effectively.

In addition to its role as a building block for drug discovery, Benzenepropanoic acid, 2-hydroxy-5-iodo- has been explored in materials science applications. Its ability to undergo controlled functionalization makes it suitable for designing organic semiconductors and other advanced materials. The integration of such compounds into electronic devices could lead to innovations in areas such as organic light-emitting diodes (OLEDs) and photovoltaics. The versatility of this intermediate underscores its importance not only in pharmaceuticals but also in broader scientific endeavors.

The synthesis of< strong>Benzenepropanoic acid, 2-hydroxy-5-iodo- typically involves multi-step processes that require precise control over reaction conditions. Common synthetic routes include halogenation of hydroxyl-substituted benzoic acids followed by regioselective functionalization at the desired positions on the aromatic ring. Advances in synthetic methodologies have enabled more efficient and scalable production methods, ensuring that researchers have access to sufficient quantities of this valuable intermediate for their studies.

The chemical properties of< strong>Benzenepropanoic acid, 2-hydroxy-5-iodo-, particularly its solubility and stability under various conditions, make it an excellent candidate for further derivatization without significant degradation. This stability is crucial when handling sensitive intermediates during multi-step syntheses or when storing them for extended periods before use. Additionally, its compatibility with a wide range of reagents enhances its utility across different chemical transformations.

In conclusion,< strong>Benzenepropanoic acid, 2-hydroxy-5-iodo-, with its CAS number 408531-67-9, represents a cornerstone intermediate in modern pharmaceutical research. Its unique structural features and reactivity make it indispensable for synthesizing complex molecules with therapeutic potential. As drug discovery continues to evolve rapidly, compounds like this will remain central to developing new treatments for various diseases. The ongoing exploration of its applications highlights its enduring significance across multiple scientific disciplines.

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